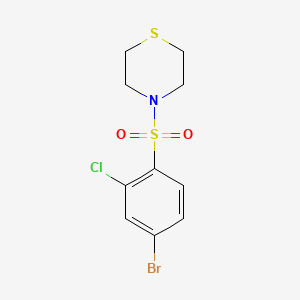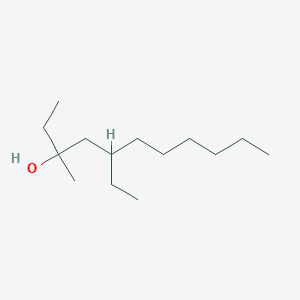![molecular formula C10H14INO B12597093 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine CAS No. 646518-43-6](/img/structure/B12597093.png)
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is a chemical compound with the molecular formula C10H14INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom, a methoxy group, and a methylpropyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine typically involves the iodination of 2-methoxypyridine followed by the introduction of the (2S)-3-iodo-2-methylpropyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent introduction of the (2S)-3-iodo-2-methylpropyl group can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced pyridine compounds. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methoxypyridine: A closely related compound with similar chemical properties.
2-Methoxy-5-iodopyridine: Another similar compound with slight variations in the position of the functional groups.
Uniqueness
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is unique due to the presence of the (2S)-3-iodo-2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
646518-43-6 |
|---|---|
Molecular Formula |
C10H14INO |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine |
InChI |
InChI=1S/C10H14INO/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
RVUHEOUCWQLTGH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)OC)CI |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)


![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)

